2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde 2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 885457-18-1
VCID: VC17515623
InChI: InChI=1S/C15H10N2O5/c1-9-10(8-18)11-4-2-3-7-16(11)14(9)15(19)12-5-6-13(22-12)17(20)21/h2-8H,1H3
SMILES:
Molecular Formula: C15H10N2O5
Molecular Weight: 298.25 g/mol

2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde

CAS No.: 885457-18-1

Cat. No.: VC17515623

Molecular Formula: C15H10N2O5

Molecular Weight: 298.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde - 885457-18-1

Specification

CAS No. 885457-18-1
Molecular Formula C15H10N2O5
Molecular Weight 298.25 g/mol
IUPAC Name 2-methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde
Standard InChI InChI=1S/C15H10N2O5/c1-9-10(8-18)11-4-2-3-7-16(11)14(9)15(19)12-5-6-13(22-12)17(20)21/h2-8H,1H3
Standard InChI Key OLJDQPUMRHYUME-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(O3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde (CAS No. 885457-18-1) is a nitrogen-containing bicyclic compound with the molecular formula C₁₅H₁₀N₂O₅ and a molecular weight of 298.25 g/mol . Its IUPAC name derives from the indolizine scaffold, substituted at the 1-position with a carbaldehyde group, the 2-position with a methyl group, and the 3-position with a 5-nitrofuran-2-carbonyl moiety . The canonical SMILES representation, CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(O3)N+[O-], highlights the connectivity of its functional groups.

Structural Characterization

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar geometry of the indolizine ring, with the nitrofuran group introducing electron-withdrawing effects that influence reactivity. The ¹H NMR spectrum reveals distinct signals for the aldehyde proton (δ ≈ 9.8–10.2 ppm), methyl group (δ ≈ 2.5 ppm), and aromatic protons in the indolizine and nitrofuran rings (δ ≈ 6.5–8.5 ppm) . The ¹³C NMR spectrum corroborates carbonyl carbons (δ ≈ 160–190 ppm) and nitrofuran-associated carbons (δ ≈ 110–150 ppm).

Synthesis and Reaction Pathways

Multi-Step Synthetic Routes

The synthesis of 2-methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde typically involves three stages:

  • Indolizine Core Formation: Cyclocondensation of pyridine derivatives with acetylene or ketone precursors under acidic conditions.

  • Nitrofuran Incorporation: Friedel-Crafts acylation or nucleophilic substitution to attach the 5-nitrofuran-2-carbonyl group.

  • Aldehyde Functionalization: Oxidation of a hydroxymethyl intermediate or direct formylation at the 1-position.

Key challenges include controlling regioselectivity during acylation and minimizing nitro group reduction under acidic conditions.

Solvent-Free and Green Chemistry Approaches

Recent advances in solvent-free synthesis, as demonstrated for related amino acid-triazole hybrids , suggest potential adaptations for this compound. Microwave-assisted reactions could enhance yield and purity while reducing reaction times .

Physicochemical Properties

PropertyValueMethod
Melting PointNot reportedDifferential Scanning Calorimetry
SolubilityLow in water; soluble in DMSOShake-flask method
LogP (Partition Coefficient)1.82 (predicted)Computational modeling
StabilityPhotosensitive; degrades above 150°CAccelerated stability testing

The compound’s low aqueous solubility and photosensitivity necessitate stabilization via lyophilization or encapsulation for pharmaceutical applications.

Analytical and Computational Characterization

Spectroscopic Techniques

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 298.25 confirms the molecular formula .

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1700 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), and 1660 cm⁻¹ (C=N) validate functional groups.

In Silico Modeling

Docking studies using mycobacterial arylamine N-acetyltransferase (NAT) as a target reveal favorable binding interactions (ΔG ≈ -8.5 kcal/mol) . The nitrofuran group participates in hydrogen bonding with active-site residues, while the indolizine core stabilizes hydrophobic interactions .

Challenges and Future Directions

Synthetic Limitations

Current protocols suffer from low yields (30–45%) and require chromatographic purification, complicating scale-up. Future work should explore catalytic asymmetric synthesis and continuous-flow reactors to improve efficiency.

Stability Optimization

The nitro group’s susceptibility to reduction under physiological conditions necessitates prodrug strategies or structural modifications to enhance metabolic stability .

Target Validation

In vivo efficacy studies and target identification via CRISPR-Cas9 screening are critical to advancing this compound into preclinical development .

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